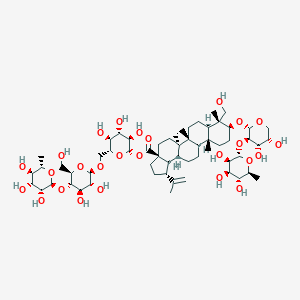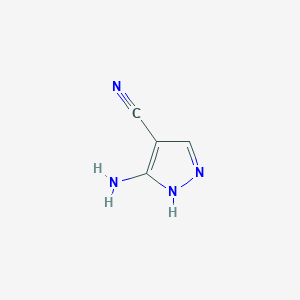![molecular formula C10H12N2O5 B176558 (6R,7R,8R,9R)-8-Hydroxy-7-methoxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one CAS No. 175471-64-4](/img/structure/B176558.png)
(6R,7R,8R,9R)-8-Hydroxy-7-methoxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Methyl-2,5’-anhydrouridine is a modified nucleoside, specifically an anhydrous nucleoside It is a derivative of uridine, where the hydroxyl group at the 2’ position is replaced by a methyl group, and the molecule undergoes an anhydrous transformation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methyl-2,5’-anhydrouridine typically involves a multi-step reaction process. One common method includes the following steps:
Starting Material: The synthesis begins with 2’-O-Methyluridine.
Reaction Conditions: The reaction involves the use of pyridine at ambient temperature overnight, followed by the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile for 48 hours with heating.
Industrial Production Methods
While specific industrial production methods for 2’-O-Methyl-2,5’-anhydrouridine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2’-O-Methyl-2,5’-anhydrouridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methyl group at the 2’ position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleosides.
Scientific Research Applications
2’-O-Methyl-2,5’-anhydrouridine has several scientific research applications:
Chemistry: It is used in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: The compound is incorporated into RNA molecules to study their structure and function.
Industry: The compound can be used in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of 2’-O-Methyl-2,5’-anhydrouridine involves its incorporation into nucleic acids. The methyl group at the 2’ position enhances the stability of the nucleic acid duplexes by increasing resistance to nuclease degradation. This modification also affects the hybridization properties of the nucleic acids, making them more stable and less prone to degradation .
Comparison with Similar Compounds
Similar Compounds
2’-O-Methyluridine: The precursor to 2’-O-Methyl-2,5’-anhydrouridine, it lacks the anhydrous transformation.
2’-O-MOE-L-Nucleoside Derivatives: These compounds have similar modifications at the 2’ position but with different functional groups.
2’-O-Naphthyluridines: These derivatives have naphthyl groups at the 2’ position, providing different structural and functional properties.
Uniqueness
2’-O-Methyl-2,5’-anhydrouridine is unique due to its anhydrous nature and the presence of a methyl group at the 2’ position. This combination of features provides enhanced stability and resistance to degradation, making it particularly useful in various scientific and industrial applications.
Properties
IUPAC Name |
(1R,10R,11R,12R)-11-hydroxy-12-methoxy-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-15-8-7(14)5-4-16-10-11-6(13)2-3-12(10)9(8)17-5/h2-3,5,7-9,14H,4H2,1H3/t5-,7-,8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEKINQEWXDGCE-ZOQUXTDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C2COC3=NC(=O)C=CN3C1O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]2COC3=NC(=O)C=CN3[C@@H]1O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B176481.png)






![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B176496.png)






